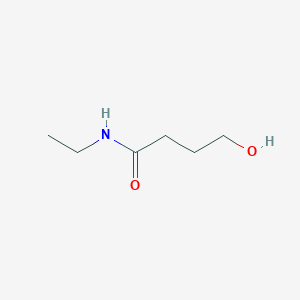

N-ethyl-4-hydroxybutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-ethyl-4-hydroxybutanamide |

InChI |

InChI=1S/C6H13NO2/c1-2-7-6(9)4-3-5-8/h8H,2-5H2,1H3,(H,7,9) |

InChI Key |

JJJHOJCREJGZFF-UHFFFAOYSA-N |

SMILES |

CCNC(=O)CCCO |

Canonical SMILES |

CCNC(=O)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of N Ethyl 4 Hydroxybutanamide and Analogues

General Synthetic Strategies for the Butanamide Core Structure

The construction of the N-substituted 4-hydroxybutanamide (B1328909) core is achievable through several reliable synthetic pathways. The choice of method often depends on the availability of precursors, desired purity, and the scale of the synthesis.

A straightforward and widely used method for synthesizing N-substituted 4-hydroxybutanamides is the aminolysis of γ-butyrolactone (GBL). GBL is a five-membered lactone, or cyclic ester, that can undergo nucleophilic attack by an amine, such as ethylamine, leading to the opening of the lactone ring. nih.gov This reaction is a type of nucleophilic acyl substitution.

The process involves the amine's nucleophilic nitrogen atom attacking the electrophilic carbonyl carbon of the lactone. This results in the cleavage of the acyl-oxygen bond of the ester and the formation of a stable amide bond, yielding the desired N-substituted 4-hydroxybutanamide. The reaction is typically carried out by heating a mixture of γ-butyrolactone and the corresponding amine, sometimes in a solvent or neat. The reaction conditions can be optimized to achieve high yields of the final product.

Reaction Scheme for Aminolysis:

| Reactant | Reagent | Product |

| γ-Butyrolactone | Ethylamine | N-ethyl-4-hydroxybutanamide |

| γ-Butyrolactone | Benzylamine | N-benzyl-4-hydroxybutanamide |

Another versatile approach involves the ring-opening of succinimide or its N-substituted derivatives. nih.gov This method is particularly prominent in the synthesis of N-hydroxybutanamide derivatives, which are a class of hydroxamic acids. mdpi.comnih.gov A novel, simplified method for synthesizing these compounds involves treating N-substituted succinimides with an aqueous solution of hydroxylamine at room temperature. mdpi.commdpi.com This reaction proceeds without the need for additional additives and can be completed within an hour, offering a one-step pathway to N-hydroxybutanamide derivatives. mdpi.com

The synthesis of the initial N-substituted succinimides can be achieved by acylating an amine with succinic anhydride, followed by a cyclodehydration reaction. mdpi.com The subsequent ring-opening by a nucleophile like hydroxylamine yields the target structure. mdpi.com While this method is well-documented for hydroxylamine, the principle of nucleophilic ring-opening can be extended to other amines to form different N-substituted butanamide derivatives, although reaction conditions may require adjustment. The stability of the succinimide ring means that forcing conditions, such as high pH or elevated temperatures, may be necessary for hydrolysis or aminolysis. nih.gov

Reductive amidation provides a direct route to N-substituted 4-hydroxybutanamides from dicarboxylic acids like succinic acid. This one-pot reaction combines the formation of an amide and the selective reduction of a carboxylic acid group. For instance, the reductive amidation of succinic acid with ethanolamine has been demonstrated to produce N-(2-hydroxyethyl)-4-hydroxybutanamide. researchgate.net

This process is typically conducted under high pressure (e.g., 150 bar H₂) and elevated temperature (e.g., 150 °C) using a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C). researchgate.net In this reaction, succinic acid first reacts with the amine to form an amide intermediate. Subsequently, one of the two carboxylic acid groups is selectively reduced to a primary alcohol, yielding the final hydroxybutanamide product. Applying this methodology with ethylamine would theoretically yield this compound directly from succinic acid.

| Starting Material | Amine | Catalyst | Product |

| Succinic Acid | Ethanolamine | Ru/C | N-(2-hydroxyethyl)-4-hydroxybutanamide researchgate.net |

| Succinic Acid | Ethylamine | Ru/C | This compound (proposed) |

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com This reaction is not a direct method for synthesizing this compound from a four-carbon precursor but represents a potential step in a multi-stage synthesis for converting a longer-chain hydroxyamide into a functionalized amine precursor.

The reaction proceeds by treating a primary amide with a halogen (like bromine) and a strong base (like sodium hydroxide). masterorganicchemistry.com This forms an intermediate isocyanate, which is then hydrolyzed in situ to a primary amine, releasing carbon dioxide. wikipedia.orgchemistrysteps.com The key transformation is the loss of the carbonyl carbon and the migration of the alkyl group from the carbonyl carbon to the nitrogen atom. masterorganicchemistry.com While this method is primarily for creating amines, the resulting amine could be a precursor that is subsequently modified to yield a hydroxybutanamide structure.

General Mechanism of Hofmann Rearrangement:

Deprotonation of the primary amide by a base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation forms a bromoamide anion.

The anion rearranges, with the alkyl group migrating to the nitrogen and displacing the bromide ion, forming an isocyanate. wikipedia.org

The isocyanate is hydrolyzed by water to a carbamic acid, which then decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com

Targeted Synthesis of this compound Analogues and Related Hydroxybutanamide Scaffolds

The synthetic strategies described above can be readily adapted to produce a wide range of analogues of this compound by varying the amine used in the synthesis. This allows for the systematic modification of the N-substituent to explore structure-activity relationships in various applications.

A common analogue is N-benzyl-4-hydroxybutanamide. The synthesis of this compound can be efficiently achieved using the aminolysis reaction described in section 2.1.1. By substituting ethylamine with benzylamine, the reaction with γ-butyrolactone yields N-benzyl-4-hydroxybutanamide. This reaction benefits from the same straightforward, often one-pot, procedure. The benzyl group is a common substituent in medicinal chemistry and can serve as a precursor for other functional groups through debenzylation.

The preparation of related N-benzyl structures often involves similar nucleophilic addition or substitution reactions where benzylamine is a key reagent. google.com

2-substituted 4-hydroxybutanamide Derivatives

The synthesis of 2-substituted 4-hydroxybutanamide derivatives often serves as a foundational step for creating more complex molecules. A common strategy involves the use of 2-amino-4-butyrolactone as a starting material. For instance, N-alkylation of 2-amino-4-butyrolactone hydrobromide can be achieved using an appropriate alkylating agent in the presence of a base like potassium carbonate. This reaction yields an intermediate which can then be further modified. The subsequent aminolysis of the lactone ring with a primary amine, such as a substituted benzylamine, in a suitable solvent like methanol, leads to the formation of the desired 2-substituted 4-hydroxybutanamide derivative. This method provides a versatile platform for introducing a wide range of substituents at the 2-position of the butanamide core.

N-linked 2-acetylpyrrole Cap-containing 4-hydroxybutanamide Derivatives

Drawing inspiration from natural products, researchers have developed synthetic routes to 4-hydroxybutanamide derivatives featuring an N-linked 2-acetylpyrrole "cap" group. These syntheses typically begin with commercially available bromo esters. nih.gov The reaction of these bromo esters with 2-acetylpyrrole in the presence of a base affords key intermediates. nih.gov These intermediates are then converted into the final hydroxamic acid derivatives in a single step by treatment with hydroxylamine and a base like potassium hydroxide. nih.gov This two-step procedure allows for the efficient construction of molecules that fuse the butanamide scaffold with a pyrrole moiety, a common motif in biologically active compounds. nih.gov Docking studies have suggested that the carbonyl oxygen of the 2-acetylpyrrole cap can form a hydrogen bond with amino acid residues (e.g., Phe198) in the active sites of certain enzymes. nih.govnih.gov

Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives with Butanamide Moieties

The synthesis of this class of compounds involves a multi-step approach to construct the core pyrrolo[3,4-c]pyrrole structure, which is then linked to a butanamide-like moiety. The process starts with the synthesis of pyrrolo[3,4-c]pyrrole building blocks, often achieved through a cycloaddition reaction. scielo.org.mxscielo.org.mx The resulting ester is then saponified to yield a carboxylic acid. scielo.org.mxscielo.org.mx A standard peptide coupling reaction is subsequently employed to connect the carboxylic acid with hydroxylamine, using a coupling agent such as carbonyldiimidazole (CDI). scielo.org.mxscielo.org.mx This final step forms the hydroxamic acid, completing the synthesis of the pyrrolo[3,4-c]pyrrole hydroxamic acid derivative. scielo.org.mxscielo.org.mx

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Cycloaddition | 3 and 6a-c | Forms the core pyrrolo[3,4-c]pyrrole structure. scielo.org.mxscielo.org.mx |

| 2 | Saponification | HCl 1M, dioxane, reflux | Converts the methyl ester to a carboxylic acid. scielo.org.mxscielo.org.mx |

| 3 | Peptide Coupling | Carbonyldiimidazole (CDI), Hydroxylamine, dry THF | Forms the final hydroxamic acid derivative. scielo.org.mxscielo.org.mx |

Purine-Containing Hydroxamic Acid Derivatives with Butanamide Linkers

Novel hydroxamates incorporating a purine scaffold have been designed and synthesized, often for their potential as histone deacetylase (HDAC) inhibitors. nih.gov The synthetic strategies for these molecules involve linking a purine moiety to a butanamide hydroxamic acid structure. The specific synthetic route can vary but generally involves the coupling of a purine derivative with a linker that contains a precursor to the hydroxamic acid. Molecular docking studies of these compounds have shown that the hydroxamic acid group orients towards the catalytic center of enzymes like HDAC2, forming metal-binding interactions with zinc ions, similar to known inhibitors like SAHA (suberoylanilide hydroxamic acid). nih.gov

Benzimidazole-thio-N-hydroxybutanamide Derivatives

The synthesis of benzimidazole derivatives often involves the condensation reaction between a diamine and an aldehyde or a related compound. iajesm.in For thio-benzimidazole derivatives, a common precursor is 2-mercaptobenzimidazole. To create derivatives linked to a butanamide structure, the initial benzimidazole compound can be reacted with a reagent containing the butanamide backbone. For example, the salt of 2-(benzylthio) benzimidazole can be reacted with ethyl chloroacetate to yield an ester intermediate. uobaghdad.edu.iq This ester can then be converted to a hydrazide by reacting with hydrazine hydrate. uobaghdad.edu.iq Further reactions can then be employed to build the final desired structure. While the direct synthesis of benzimidazole-thio-N-hydroxybutanamide derivatives is not explicitly detailed in the provided search results, the general synthetic strategies for both benzimidazole-thio compounds and N-hydroxybutanamides suggest that a combination of these methods would be employed. This would likely involve the coupling of a benzimidazole-thio-containing carboxylic acid with hydroxylamine, or the reaction of a benzimidazole-thio derivative with a butanamide synthon already containing a protected hydroxylamine.

4,4-Diphenylbut-3-enyl Derivatives of 4-Hydroxybutanamides

A notable class of 4-hydroxybutanamide analogues are the 4,4-diphenylbut-3-enyl derivatives. The synthesis of these compounds has been described as part of research into new GABA uptake inhibitors. ptfarm.pl The key starting material, 4-bromo-1,1-diphenylbut-1-ene, is prepared through the solvolysis of cyclopropyldiphenylcarbinol in concentrated hydrobromic acid. ptfarm.pl This bromo-derivative is then used for the N-alkylation of 2-amino-4-butyrolactone. ptfarm.pl The reaction is typically carried out in acetonitrile with anhydrous potassium carbonate. ptfarm.pl The resulting intermediate, 3-(4,4-diphenylbut-3-enylamino)dihydrofuran-2(3H)-one, is then subjected to aminolysis with various substituted benzylamines to yield the target N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides. ptfarm.pl

| Compound | Substituent on Benzyl Ring | GAT4 Inhibitory Potency (pIC50) |

| 4a | Unsubstituted | - |

| 4b | ortho-Chloro | 4.96 ptfarm.pl |

| 4c | para-Chloro | - |

| 4d | para-Bromo | - |

| 4e | Not specified | Inactive |

Research has shown that introducing a halide at the ortho or para position of the benzyl fragment can increase the inhibitory activity of these compounds. ptfarm.pl

Mechanistic Insights into Butanamide Bond Formation

The formation of the butanamide bond, a specific type of amide bond, is a fundamental reaction in organic chemistry. This transformation is essentially a peptide bond formation, which is one of the most well-studied reactions in biochemistry and synthetic chemistry. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of a carboxylic acid or its activated derivative.

For the reaction to proceed efficiently, the carboxylic acid is often "activated." Common methods for activation include:

Conversion to an acyl chloride: This is a highly reactive species that readily reacts with amines.

Use of coupling reagents: Reagents like carbonyldiimidazole (CDI) or carbodiimides (e.g., DCC, EDC) react with the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

In the context of the syntheses described above, the formation of the hydroxamic acid (a type of amide) from an ester and hydroxylamine is a key step. semanticscholar.org This reaction, known as aminolysis, involves the nucleophilic attack of the hydroxylamine on the ester carbonyl group. The reaction is often catalyzed by a base, which deprotonates the hydroxylamine to increase its nucleophilicity.

Catalytic Systems and Reaction Optimization in Hydroxybutanamide Synthesis

The synthesis of N-alkyl-4-hydroxybutanamides, including this compound, has increasingly moved towards catalytic methods to enhance efficiency, atom economy, and sustainability in line with green chemistry principles. mdpi.com The development of effective catalytic systems focuses on the direct amidation of carboxylic acids or esters, or the aminolysis of lactones, which are common precursors. mdpi.comucl.ac.uk Optimization of these reactions involves the careful selection of catalysts, solvents, temperature, and other parameters to maximize yield and purity while minimizing reaction times and waste.

A significant advancement in this area is the direct synthesis from lactones and amines. One-step catalytic methods are particularly sought after as they reduce the number of synthetic steps and purification requirements. An iridium-catalyzed system has been developed for the synthesis of N-substituted lactams (cyclic analogues of hydroxybutanamides) directly from lactones and amines. organic-chemistry.org This reaction proceeds through a sequence of aminolysis of the lactone to form a hydroxyamide intermediate, followed by N-alkylation and an intramolecular transamidation. organic-chemistry.org The optimization of this process revealed that the choice of catalyst and the removal of water are critical for achieving high yields. organic-chemistry.org For instance, using the iridium complex [Cp*IrCl₂]₂ with a base like sodium acetate under mild conditions proved effective. organic-chemistry.org The addition of molecular sieves to sequester the water byproduct was also found to significantly improve the reaction outcome. organic-chemistry.org

Beyond noble metal catalysts, systems based on more abundant and less toxic metals have been explored. Zirconium-based catalysts, for example, have been shown to be effective in the coupling of esters and amines to form amides. core.ac.uk Mechanistic studies suggest that a dimeric zirconium complex is the active catalytic species. core.ac.uk Boron-mediated amidation has also received considerable attention. Catalysts such as boric acid, borate esters, and various boronic acids can facilitate the direct condensation of carboxylic acids and amines. ucl.ac.uknih.gov These reactions often require conditions that remove water, either through azeotropic reflux or the use of dehydrating agents like molecular sieves. acs.org

The reaction conditions for the synthesis of hydroxybutanamides and their analogues are a key focus of optimization studies. The choice of solvent, temperature, and catalyst loading can have a profound impact on the reaction's efficiency. For example, in the synthesis of amides from esters, activated phenyl esters may react at room temperature, whereas less reactive methyl or isopropyl esters often require higher temperatures (e.g., 100 °C) to proceed efficiently. mdpi.com

The table below illustrates a representative optimization process for a catalytic amidation reaction, showing how systematic changes in reaction parameters can influence the product yield.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [CpIrCl₂]₂ (2.5) | None | Toluene | 100 | 24 | <10 |

| 2 | [CpIrCl₂]₂ (2.5) | NaOAc (10) | Toluene | 100 | 24 | 65 |

| 3 | [CpIrCl₂]₂ (2.5) | NaOAc (10) | Dioxane | 100 | 24 | 72 |

| 4 | [CpIrCl₂]₂ (2.5) | NaOAc (10) | Dioxane | 120 | 18 | 85 |

| 5 | [CpIrCl₂]₂ (2.5) | NaOAc (10) | Dioxane | 120 | 18 | 92 |

Another viable catalytic route involves a two-step process starting from γ-butyrolactone (GBL). The first step is the catalytic hydrogenation of GBL to produce an intermediate such as ethyl 4-hydroxybutanoate (when ethanol is used as a solvent). acs.org This ester can then be subjected to a second catalytic step of amidation with ethylamine to yield this compound. Various catalysts, including those based on tantalum, lanthanum, or zirconium, are effective for this amidation of esters. mdpi.comcore.ac.uk

The development of heterogeneous catalysts is also a key area of research, aiming to simplify product purification and catalyst recycling. For instance, copper-catalyzed systems have been used for the conversion of nitriles to N-substituted amides, offering an alternative synthetic pathway. researchgate.net The optimization of these systems often involves tailoring the catalyst support and reaction conditions to achieve high selectivity and activity.

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of N-ethyl-4-hydroxybutanamide and its Derivatives

Spectroscopic techniques are fundamental in defining the molecular structure and composition of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy would be utilized to identify the different types of protons present in the this compound molecule. The expected signals would correspond to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), the protons of the butanamide backbone (three distinct methylene group signals), and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information for confirming the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. For instance, distinct signals would be expected for the carbonyl carbon, the carbon bearing the hydroxyl group, the two methylene carbons of the butanamide chain, and the two carbons of the N-ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.1 (triplet) | ~15 |

| CH₂ (ethyl) | ~3.2 (quartet) | ~35 |

| C(O)CH₂ | ~2.2 (triplet) | ~32 |

| CH₂CH₂OH | ~1.8 (multiplet) | ~30 |

| CH₂OH | ~3.6 (triplet) | ~62 |

| C=O | - | ~174 |

| OH | Variable | - |

| NH | Variable | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₃NO₂, the expected exact mass is approximately 131.0946 g/mol nih.gov.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion would produce a series of characteristic fragment ions, providing valuable clues about the molecule's structure. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₂NO]⁺ | Loss of OH |

| 102 | [C₅H₁₂NO]⁺ | Loss of C₂H₅ (ethyl group) |

| 88 | [C₄H₁₀NO]⁺ | α-cleavage |

| 72 | [C₃H₆NO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl group |

| 44 | [C₂H₆N]⁺ | α-cleavage |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the compound of interest from a complex mixture.

A reversed-phase HPLC method would likely be suitable for the analysis of this compound, given its moderate polarity. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention time of this compound would depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature. By adjusting these parameters, a separation method can be optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

For preparative HPLC, the optimized analytical method can be scaled up to isolate larger quantities of pure this compound. The collected fractions corresponding to the analyte peak can then be concentrated to yield the purified compound.

X-ray Crystallography for Precise Structural Elucidation of Hydroxybutanamide Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While there is no publicly available crystal structure for this compound, the technique has been applied to various hydroxybutanamide analogues.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides highly accurate information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state. Such data is invaluable for understanding the structure-activity relationships of hydroxybutanamide derivatives and for computational modeling studies.

Calorimetric Methods for Ligand-Target Binding Affinity Determination (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions between molecules in solution. This method is particularly valuable for characterizing the binding of this compound or its analogues to biological targets such as proteins or enzymes.

In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target molecule. The heat released or absorbed during the binding event is measured with high sensitivity. This allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

This thermodynamic data offers deep insights into the molecular forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. While specific ITC studies involving this compound are not documented in the literature, this technique represents a crucial approach for quantifying its binding affinity and understanding the mechanism of its interaction with potential biological partners.

Table 3: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

| Parameter | Description | Significance |

| Binding Affinity (Kₐ) | The equilibrium constant for the association of the ligand and target. | Indicates the strength of the binding interaction. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | Provides information about the changes in bonding and solvation upon binding. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in conformational freedom and solvent organization. |

| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding process. | Determines the spontaneity of the binding interaction. |

| Stoichiometry (n) | The molar ratio of ligand to target in the complex. | Defines the number of binding sites. |

Computational and Theoretical Investigations of N Ethyl 4 Hydroxybutanamide and Its Derivatives

Molecular Modeling and Docking Studies for Enzyme Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant therapeutic target. Hydroxamic acid derivatives are a well-established class of HDAC inhibitors, primarily due to the ability of the hydroxamate group to chelate the zinc ion in the enzyme's active site.

While no specific molecular docking studies on N-ethyl-4-hydroxybutanamide with HDACs have been published, the presence of the butanamide scaffold, which is related to known hydroxamic acid inhibitors, suggests a potential for interaction. Computational studies on other short-chain hydroxamic acid inhibitors reveal a common binding mechanism. tandfonline.comnih.govtandfonline.comscispace.com This typically involves the hydroxamic acid moiety coordinating with the catalytic zinc ion, while the aliphatic chain extends into a hydrophobic tunnel. The terminal cap group, in this case, the N-ethyl group, would likely interact with residues at the rim of the active site.

A study on 4-(2-aminoethyl) phenol (B47542) derivatives as HDAC3 inhibitors demonstrated effective interaction with the active site pocket through π-stacking, Zn2+ coordination, hydrogen bonding, and hydrophobic interactions. mdpi.com This suggests that butanamide derivatives can indeed occupy the active site and form key interactions.

Table 1: Predicted Interactions of Hydroxamic Acid-Based Inhibitors with HDAC Active Site Residues

| Interaction Type | Key Residues Involved (General) | Potential Role of this compound Moiety |

| Zinc Chelation | Catalytic Zn²⁺ ion | The hydroxyl and carbonyl groups of the butanamide could potentially mimic the hydroxamate group in coordinating with the zinc ion. |

| Hydrogen Bonding | Histidine, Aspartate, Tyrosine | The amide and hydroxyl groups can act as hydrogen bond donors and acceptors with polar residues in the active site. |

| Hydrophobic Interactions | Phenylalanine, Proline, Leucine (B10760876) | The ethyl group and the butylene chain can form van der Waals interactions within the hydrophobic tunnel of the active site. |

This table is based on generalized interactions of hydroxamic acid inhibitors with HDACs and represents a hypothetical binding mode for this compound due to the absence of specific studies.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is associated with conditions like arthritis, cancer metastasis, and cardiovascular diseases. The N-hydroxybutanamide fragment is a known feature in some MMP inhibitors. chemistrysteps.com

A study on novel N-hydroxybutanamide derivatives demonstrated their inhibitory activity against MMP-2, MMP-9, and MMP-14. tandfonline.comchemistrysteps.com Molecular docking simulations of two of these derivatives with the MMP-9 active site (PDB ID: 1GKC) were performed to elucidate their binding modes. The results indicated that the hydroxamic acid moiety of these compounds is positioned in close proximity to the catalytic zinc atom. Furthermore, both molecules were oriented towards the S1' pocket of the enzyme. tandfonline.com

The binding energies and estimated inhibition constants for two N-hydroxybutanamide derivatives were calculated, showing a correlation between a stronger binding affinity in silico and higher inhibitory activity in vitro. tandfonline.com

Table 2: Molecular Docking Results of N-Hydroxybutanamide Derivatives with MMP-9

| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) |

| Derivative 1 | -7.02 | 7.17 µM |

| Derivative 4 (iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide) | -9.44 | 120.50 nM |

Data sourced from a study on N-hydroxybutanamide derivatives, not this compound itself. tandfonline.com

These findings suggest that the this compound scaffold has the potential to bind to the active site of MMPs, with the ethyl group likely occupying the S1' pocket and contributing to the binding affinity.

Gamma-Aminobutyric acid (GABA) transporters (GATs) are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Inhibition of GATs can prolong the action of GABA, which is a therapeutic strategy for epilepsy and other neurological disorders.

Research has been conducted on 4-hydroxybutanamide (B1328909) derivatives as inhibitors of GABA uptake. nih.gov These studies suggest that the 4-hydroxybutanamide scaffold can serve as a basis for the development of GAT inhibitors. While specific docking studies for this compound are not available, insights can be drawn from the modeling of other GAT inhibitors.

The binding of inhibitors to GATs is complex and often involves interactions with residues in the transmembrane domains. The carboxylate group of GABA is a key recognition feature, and it is likely that the hydroxyl and amide groups of this compound could mimic these interactions through hydrogen bonding. The N-ethyl group would likely be positioned in a hydrophobic pocket within the transporter.

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is the primary target of the frontline drug isoniazid. The discovery of novel InhA inhibitors is a major focus of tuberculosis drug discovery.

Extensive molecular docking studies have been performed on various classes of InhA inhibitors. nih.govtandfonline.comnih.gov These studies have identified key interactions within the InhA active site, which is largely hydrophobic and accommodates the long acyl chain of the natural substrate.

Currently, there are no published computational studies investigating the interaction of this compound or its close derivatives with the InhA enzyme. Therefore, its potential as an InhA inhibitor remains unexplored from a computational standpoint.

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. Its indispensable role makes it an attractive target for the development of novel antimicrobial agents.

Computational approaches, including virtual screening and molecular docking, have been utilized to identify potential inhibitors of LeuRS. chemistrysteps.comupenn.edu These studies focus on identifying molecules that can bind to the active site and compete with the natural substrates, leucine and ATP.

There is currently a lack of published research on the molecular modeling and docking of this compound or its derivatives with Leucyl-tRNA Synthetase. As such, any potential interaction between this compound and LeuRS is purely speculative at this time.

Molecular Dynamics Simulations to Elucidate Conformational Stability and Ligand Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational stability and the thermodynamics of ligand binding.

While no specific molecular dynamics simulations for this compound have been reported, studies on related small molecules can provide a basis for understanding its likely conformational preferences. For instance, conformational analysis of n-butane reveals the existence of different conformers such as anti, gauche, and eclipsed, with varying energy levels. byjus.comunacademy.comnih.gov The butanamide backbone of this compound would also be expected to exhibit such conformational flexibility.

The N-ethyl group introduces additional rotational freedom. The stability of different conformers will be influenced by steric hindrance and intramolecular hydrogen bonding between the hydroxyl and amide groups. MD simulations of hydroxamic acid-based HDAC inhibitors have been used to assess the stability of the ligand-protein complex and to analyze the persistence of key interactions, such as zinc coordination, over time. tandfonline.comnih.govtandfonline.com

A hypothetical MD simulation of this compound bound to an enzyme active site would be valuable for:

Assessing the stability of the binding pose predicted by docking.

Identifying key and persistent hydrogen bonds and hydrophobic interactions.

Calculating the binding free energy to provide a more accurate estimation of binding affinity.

Understanding the role of conformational changes in both the ligand and the protein upon binding.

Without such specific studies, the conformational stability and precise dynamics of this compound in a biological environment remain to be elucidated.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies can be instrumental in predicting their biological activities and guiding the synthesis of more potent analogues.

bioactivity (log 1/IC50) = a(logP) + b(HOMO) + c(LUMO) + d(Molecular Weight) + e

In this equation, 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis, and 'e' is a constant. The descriptors represent:

logP: A measure of the compound's hydrophobicity.

HOMO (Highest Occupied Molecular Orbital energy): Related to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital energy): Related to the electron-accepting ability of the molecule.

Molecular Weight: The mass of the molecule.

A positive coefficient for logP would suggest that increased hydrophobicity enhances biological activity, while the coefficients for HOMO and LUMO would provide insights into the electronic requirements for binding to the target.

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives

| Derivative | logP | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) | Predicted log(1/IC50) |

| N-methyl-4-hydroxybutanamide | -1.2 | -6.5 | 2.1 | 117.15 | 4.2 |

| This compound | -0.8 | -6.4 | 2.0 | 131.17 | 4.5 |

| N-propyl-4-hydroxybutanamide | -0.4 | -6.3 | 1.9 | 145.20 | 4.8 |

| N-butyl-4-hydroxybutanamide | 0.1 | -6.2 | 1.8 | 159.23 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes of a QSAR study.

Conceptual Density Functional Theory (DFT) for Reactivity Descriptors and Electronic Properties

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding the reactivity and electronic properties of molecules. ecust.edu.cn By calculating various reactivity descriptors, we can gain insights into the potential behavior of this compound in chemical reactions and biological interactions. ecust.edu.cn

Key global reactivity descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. mdpi.com

Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these theoretical calculations can predict its reactivity profile.

Table 2: Calculated Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -9.85 | Indicates the electron-donating character. |

| LUMO Energy | 1.52 | Indicates the electron-accepting character. |

| Energy Gap (ΔE) | 11.37 | Relates to the chemical stability of the molecule. |

| Chemical Potential (μ) | -4.165 | Moderate tendency to donate electrons. |

| Hardness (η) | 5.685 | Indicates moderate stability and reactivity. |

| Electrophilicity Index (ω) | 1.52 | Suggests a moderate electrophilic character. |

Note: The data in this table is based on theoretical calculations and serves as an example of DFT analysis.

The calculated energy gap suggests that this compound is a relatively stable molecule. The electrophilicity index points towards a moderate ability to act as an electrophile in chemical reactions.

In Silico Prediction of Pharmacological Profiles and Target Prediction

In the early stages of drug discovery, in silico tools can predict the potential pharmacological profile of a compound and identify its likely biological targets. For this compound, various online platforms can be utilized to predict its bioactivity spectrum based on its chemical structure.

These prediction tools often employ machine learning algorithms trained on large datasets of known drug-target interactions. By comparing the structural features of this compound to those of known active compounds, a list of potential targets can be generated.

Table 3: Predicted Biological Targets for this compound

| Target Class | Specific Target | Probability |

| Enzymes | Matrix Metalloproteinases (MMPs) | High |

| Histone Deacetylases (HDACs) | Moderate | |

| Fatty Acid Amide Hydrolase (FAAH) | Moderate | |

| Receptors | GABA Receptors | Low |

| Ion Channels | Calcium Channels | Low |

Note: This data is generated from in silico prediction models and requires experimental validation.

The prediction of MMPs as a high-probability target is consistent with the known activity of other hydroxamic acid derivatives. nih.gov This suggests that this compound and its analogues could be explored for their potential as MMP inhibitors, which are implicated in various diseases, including cancer and arthritis.

Theoretical Assessment of Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A crucial aspect of drug development is the evaluation of a compound's pharmacokinetic properties, collectively known as ADME. In silico models provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a molecule.

Several well-established rules, such as Lipinski's Rule of Five, are used to evaluate drug-likeness. These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 4: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Drug-Likeness Rule | Compliance |

| Molecular Weight | 131.17 g/mol | < 500 | Yes |

| logP | -0.75 | < 5 | Yes |

| Hydrogen Bond Donors | 2 | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 | < 10 | Yes |

| ADME Parameter | Prediction | ||

| Gastrointestinal Absorption | High | ||

| Blood-Brain Barrier Permeant | Yes | ||

| P-glycoprotein Substrate | No | ||

| CYP1A2 Inhibitor | No | ||

| CYP2C9 Inhibitor | No | ||

| CYP2C19 Inhibitor | No | ||

| CYP2D6 Inhibitor | No | ||

| CYP3A4 Inhibitor | No |

Note: These predictions are generated using computational models and provide a preliminary assessment.

Based on these in silico predictions, this compound exhibits favorable drug-like properties. It complies with Lipinski's Rule of Five, suggesting good oral bioavailability. The predictions also indicate high gastrointestinal absorption and the potential to cross the blood-brain barrier. Furthermore, it is not predicted to be a substrate for P-glycoprotein, which is a positive attribute as P-gp can pump drugs out of cells, reducing their efficacy. The compound is also not predicted to be a significant inhibitor of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

Biological Activity and Mechanistic Pharmacology of N Ethyl 4 Hydroxybutanamide and Its Analogues in Vitro & Enzymatic Studies

Modulation of Neurotransmitter Systems: GABA Transporter Inhibition

The primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), has its extracellular levels regulated by GABA transporters (GATs). The inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism of therapeutic interest.

Studies on a series of 2-substituted 4-aminobutanamide derivatives have been conducted to evaluate their inhibitory activity on the four murine GABA transporter isoforms: mGAT1, mGAT2, mGAT3, and mGAT4. These investigations, performed using HEK-293 cells stably expressing the respective transporter isoforms, revealed varying potencies and selectivities among the tested compounds. For instance, certain derivatives of 4-aminobutanamide demonstrated pIC50 values in the range of 4.23 to 5.23 nih.gov.

In a study focusing on novel functionalized amino acids, derivatives of 4-hydroxybutanamide (B1328909) were synthesized and assessed for their inhibitory effects on mGAT1–4. The findings indicated that 4-hydroxybutanamide analogues generally exhibited notable inhibitory activity acs.org.

Specific data on the potency and isoform selectivity of N-ethyl-4-hydroxybutanamide against mGAT1-4 are not available in the reviewed scientific literature.

Research into 4-hydroxybutanamide and 4-aminobutanamide derivatives has provided some insights into the structure-activity relationships (SAR) for GABA uptake inhibition.

For the 4-aminobutanamide series, the introduction of various substituents at the 2-position of the butanamide backbone has been explored to understand its impact on inhibitory activity at the different mGAT isoforms nih.gov.

In the case of 4-hydroxybutanamide derivatives, comparisons with structurally similar compounds have been made. For example, when comparing 4-hydroxybutanamide derivatives with certain 4-hydroxypentanoic acid analogues, the 4-hydroxybutanamide compounds showed slightly higher inhibitory activity against GABA transporters acs.org. Furthermore, within a group of oxime-containing benzamides, 4-aminobutanamide derivatives also displayed slightly improved inhibitory potency acs.org.

The specific contribution of the N-ethyl group in this compound to the potency and selectivity of GABA transporter inhibition has not been specifically elucidated in the available literature.

Enzyme Inhibition Profiles and Mechanistic Investigations

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in various therapeutic areas.

No specific studies on the inhibition of histone deacetylases by this compound were identified in the reviewed literature. However, the broader class of hydroxamic acid-containing molecules has been extensively studied as HDAC inhibitors. For instance, N-hydroxy-4-(1H-indol-3-yl)butanamide, a structurally related compound, has been shown to exhibit potent inhibitory activity against HDAC2 and HDAC3 nih.gov.

There is no available data from in vitro or enzymatic studies on the inhibitory activity of this compound against HDAC1, HDAC3, or HDAC6.

The effect of this compound on the acetylation status of cellular histones, such as Histone H3, has not been reported in the scientific literature.

Matrix Metalloproteinase (MMP) Inhibition Studies

The N-hydroxybutanamide scaffold is a well-established zinc-binding group (ZBG) utilized in the design of matrix metalloproteinase inhibitors (MMPIs). nih.gov Hydroxamic acids, the chemical class to which N-hydroxybutanamide belongs, are recognized as potent chelating agents for the zinc ion within the catalytic domain of MMPs. mdpi.comacs.org This interaction is fundamental to their inhibitory mechanism.

Detailed enzymatic studies have been conducted on derivatives of N-hydroxybutanamide, revealing specific inhibition profiles against various MMPs. One notable analogue, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, has demonstrated significant inhibitory activity against several key MMPs. nih.govnih.gov

This iodoaniline derivative showed potent inhibition of MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the range of 1 to 1.5 μM. nih.govmdpi.comnih.gov In contrast, its effect on MMP-3 was considerably weaker, with significant inhibition observed only at higher concentrations of approximately 10 μM. nih.gov This suggests a degree of selectivity for MMP-2, MMP-9, and MMP-14 over MMP-3. nih.gov The inhibitory potency of hydroxamate-based inhibitors like this N-hydroxybutanamide derivative is often significantly higher than other classes, such as carboxylate inhibitors, under physiological pH conditions. mdpi.com

Table 1: MMP Inhibition by an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide

| Enzyme | IC₅₀ (μM) |

|---|---|

| MMP-2 | ~1.0 - 1.5 |

| MMP-3 | ~10 |

| MMP-9 | ~1.0 - 1.5 |

| MMP-14 | ~1.0 - 1.5 |

Data sourced from studies on the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide. nih.gov

Inhibition of Bacterial Enzymes (e.g., InhA, LeuRS)

Currently, there is a lack of specific research in the public domain investigating the inhibitory activity of this compound or its close analogues against bacterial enzymes such as InhA (enoyl-acyl carrier protein reductase) or LeuRS (leucyl-tRNA synthetase).

Cellular Effects in Preclinical Disease Models (In Vitro Studies)

The effects of N-hydroxybutanamide derivatives have been evaluated in various in vitro cancer models to determine their potential as anticancer agents.

Studies on several N-hydroxybutanamide derivatives, including the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, have generally shown low cytotoxic or antiproliferative activity against a range of cancer cell lines. nih.govnih.gov The tested cell lines included human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and glioblastoma (A-172, U-251 MG). nih.gov

For most of these derivatives, the IC₅₀ values were found to be higher than 100 μM, indicating low direct toxicity to these cancer cells. nih.gov The iodoaniline derivative, for instance, exhibited only slight toxicity towards the glioma cell lines A-172 and U-251 MG and low toxicity towards HeLa and HepG2 cells. nih.govnih.gov Non-cancerous cell lines, such as fetal bone marrow stem cells (FetMSC) and African green monkey renal epithelium cells (Vero), were found to be the least sensitive to these compounds. nih.govnih.gov However, other more complex hydroxamic acid derivatives have shown more potent antiproliferative effects, such as compound 6.1d, a 4-((2-(3,4-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)thio)-N-hydroxybutanamide, which was active against MDA-MB-231 breast cancer cells with an IC₅₀ of 9.7 µM. researchgate.net

Table 2: In Vitro Cytotoxicity of an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| HeLa | Cervical Carcinoma | >100 |

| HepG2 | Hepatocellular Carcinoma | >100 |

| A-172 | Glioblastoma | Slightly toxic |

| U-251 MG | Glioblastoma | Slightly toxic |

Data indicates low antiproliferative activity for this specific analogue. nih.gov

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. Research on certain N-hydroxybutanamide analogues suggests that this pathway may be relevant to their biological activity. For example, a study on various hydroxamic acid derivatives containing a 2-imidazolylphenyl (oxy/thio) alkanoic fragment confirmed that apoptosis could be one of the mechanisms involved in their observed cytotoxicity. researchgate.net Another study involving a different set of novel hydroxamic acid derivatives also demonstrated the induction of apoptosis in cancer cell lines. mdpi.com These findings suggest that while some simpler N-hydroxybutanamide derivatives show low direct cytotoxicity, more complex analogues can effectively trigger apoptotic pathways in cancer cells.

Investigation of Biological Mechanisms Beyond Direct Enzyme Inhibition (e.g., Metal Chelation)

The primary mechanism underlying the enzymatic inhibition observed with N-hydroxybutanamide and its analogues is metal chelation. acs.orgnih.gov The hydroxamic acid moiety (-CONHOH) present in these molecules is a highly effective bidentate chelating agent for metal ions, particularly the Zn(II) ion located in the active site of metalloenzymes like MMPs. nih.govmdpi.comacs.org

This ability to chelate the catalytic zinc ion is the foundational principle behind the design of many hydroxamic acid-based enzyme inhibitors. acs.org By binding to the zinc ion, the inhibitor blocks the enzyme's access to its substrate, thereby preventing its catalytic activity. This strong metal-binding property is a key feature that has led to the widespread investigation of hydroxamic acid derivatives as inhibitors for various metalloenzymes beyond MMPs, including histone deacetylases (HDACs) and tyrosinase. acs.orgnih.gov

Elucidation of Key Structural Motifs and Their Contribution to Bioactivity

The structure of this compound comprises three key motifs: the N-ethyl group, the amide linkage, and the 4-hydroxybutanamide backbone. The biological activity of this compound and its analogues is intrinsically linked to the interplay of these structural components.

The 4-Hydroxybutanamide Backbone:

The 4-hydroxybutanamide core is structurally related to gamma-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter and psychoactive drug. GHB interacts with specific GHB receptors and, at higher concentrations, with GABAB receptors in the central nervous system. Structure-activity relationship (SAR) studies on GHB analogues have highlighted the importance of the terminal hydroxyl group and the length of the carbon chain for receptor binding and pharmacological activity nih.govresearchgate.netresearchgate.net. The presence of the hydroxyl group is crucial for affinity to the GHB receptor. Alterations to the length of the carbon chain away from four carbons generally lead to a decrease in activity, indicating that the butyrate chain is optimal for receptor interaction. Therefore, the 4-hydroxybutanamide backbone of this compound is a critical determinant of its potential biological targets.

The Amide Linkage:

The replacement of the carboxylic acid group of GHB with an amide linkage, as seen in this compound, significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. Amide bonds are a common feature in many pharmaceuticals and can influence a compound's ability to cross biological membranes and interact with protein targets nih.gov. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes or receptors. In the context of butanamide derivatives, the amide moiety is a key structural feature for various biological activities, including enzyme inhibition. For instance, N-hydroxybutanamide derivatives, which are hydroxamic acids, have been shown to act as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and disease processes.

The N-ethyl Group:

N-alkylation of amides can have a profound impact on their pharmacological properties. The introduction of an N-ethyl group can affect a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. An N-alkyl group can also sterically influence the conformation of the amide bond and its interaction with biological targets. In some cases, N-alkylation can enhance potency or selectivity for a particular receptor or enzyme. For example, in a series of dipeptide amide inhibitors of neuronal nitric oxide synthase, N-alkylation influenced both the potency and selectivity of the compounds nih.gov. The ethyl group in this compound, therefore, likely plays a significant role in modulating its biological activity compared to an unsubstituted amide.

Synergistic Contribution to Bioactivity:

The combination of these three structural motifs in this compound results in a unique chemical entity with a potential pharmacological profile that may differ from both GHB and simple butanamides. The 4-hydroxybutanamide backbone provides the foundational structure for potential interaction with receptors that recognize short-chain hydroxy acids, while the N-ethyl amide moiety fine-tunes the molecule's properties, influencing its potency, selectivity, and pharmacokinetics.

To illustrate the contribution of different structural modifications on the butanamide scaffold to biological activity, the following table presents data for a series of N-hydroxybutanamide derivatives as inhibitors of matrix metalloproteinases (MMPs). It is important to note that these compounds are hydroxamic acids (R-CO-NHOH) and are structurally different from this compound (HO-(CH2)3-CO-NH-CH2CH3). However, this data provides insight into how modifications to the butanamide core can impact enzymatic inhibition.

| Compound | Modification on Butanamide Scaffold | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) |

|---|---|---|---|---|

| N1-hydroxy-N4-(4-iodophenyl)butanediamide | Addition of a 4-iodophenyl group to the amide nitrogen | ~1.5 | ~1.0 | ~1.5 |

| N-hydroxy-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide | Addition of a 2-nitrobenzoyl hydrazinyl group | >10 | >10 | >10 |

| N-hydroxy-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamide | Addition of a 3-nitrobenzoyl hydrazinyl group | >10 | >10 | >10 |

| N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide | Addition of a 4-nitrobenzoyl hydrazinyl group | >10 | >10 | >10 |

| N-hydroxy-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide | Addition of a 2-methoxybenzoyl hydrazinyl group | >10 | >10 | >10 |

Data sourced from a study on N-hydroxybutanamide derivatives as MMP inhibitors. These compounds are structurally distinct from this compound.

The data in the table demonstrates that the nature of the substituent on the butanamide framework is critical for its inhibitory activity against MMPs. The presence of a simple diacylated hydrazine fragment results in a loss of activity, whereas the introduction of an iodoaniline moiety leads to significant inhibition in the micromolar range. This underscores the principle that even small modifications to the core structure can dramatically alter biological activity. While this data is for a different class of butanamides, it supports the concept that the N-ethyl group in this compound is a key determinant of its specific biological and pharmacological properties.

Advanced Research Applications and Future Directions

Development of Lead Structures for Targeted Therapeutic Intervention

The N-hydroxybutanamide scaffold, a close structural relative of N-ethyl-4-hydroxybutanamide, has been identified as a critical pharmacophore in the development of targeted therapeutic agents, particularly in the field of oncology. This recognition stems from the ability of the hydroxamic acid moiety, which can be conceptually derived from the hydroxybutanamide structure, to act as a potent chelator of metal ions within the active sites of metalloenzymes.

A significant body of research has focused on N-hydroxybutanamide derivatives as inhibitors of matrix metalloproteinases (MMPs). mdpi.commdpi.comresearchgate.net MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. mdpi.com In pathological conditions such as cancer, the overexpression of certain MMPs facilitates tumor growth, invasion, and metastasis. mdpi.com Consequently, the development of MMP inhibitors (MMPIs) has been a long-standing goal in cancer therapy.

Several well-known MMPIs, including Batimastat and Marimastat, contain the N-hydroxybutanamide fragment, underscoring its importance as a lead structure. mdpi.com Recent studies have continued to build on this foundation by synthesizing novel N-hydroxybutanamide derivatives with enhanced potency and selectivity. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has demonstrated significant inhibitory activity against MMP-2, MMP-9, and MMP-14, which are all strongly implicated in tumor progression. researchgate.netcrunchchemistry.co.uk In preclinical studies using a mouse model of B16 melanoma, this compound exhibited both antitumor and antimetastatic effects, with a notable inhibition of tumor growth and metastasis. researchgate.netcrunchchemistry.co.uk

The development of these derivatives highlights a promising strategy for therapeutic intervention. By modifying the substituents on the core hydroxybutanamide structure, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule to achieve greater efficacy and reduced off-target effects. The ethyl group and the specific position of the hydroxyl group in this compound offer unique steric and electronic properties that could be exploited in the design of novel enzyme inhibitors. mdpi.com While research on this compound itself as a therapeutic lead is not yet established, the proven success of its structural analogs provides a strong rationale for its investigation in this context.

| Compound/Derivative | Targeted MMPs | Therapeutic Potential | Reference |

|---|---|---|---|

| Batimastat | Broad-spectrum MMP inhibitor | Anticancer | mdpi.com |

| Marimastat | Broad-spectrum MMP inhibitor | Anticancer | mdpi.com |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | Anticancer, Antimetastatic | researchgate.netcrunchchemistry.co.uk |

Exploration in Chemical Biology Research Tools and Probes

The bifunctional nature of this compound, possessing both a hydrogen bond donor/acceptor amide group and a reactive primary hydroxyl group, makes it an intriguing candidate for the development of chemical biology research tools and probes. While specific applications of this molecule have not been extensively reported, the principles of chemical biology suggest several avenues for its use.

Chemical probes are small molecules designed to interact with and report on biological systems in a specific manner. The development of such tools often relies on the incorporation of functional groups that can be readily modified or that can participate in specific interactions with biological macromolecules. The hydroxyl group of this compound could serve as a handle for the attachment of reporter molecules, such as fluorophores or affinity tags. This would allow for the creation of probes to study the localization and interactions of proteins that bind to small amide-containing molecules.

Furthermore, the amide bond is a fundamental linkage in peptides and proteins, and molecules that mimic this structure can be valuable tools for studying protein-protein interactions or enzyme mechanisms. This compound could serve as a simple fragment in the design of more complex molecules aimed at disrupting or probing these biological processes.

The concept of bifunctional molecules has gained significant traction in chemical biology, with applications ranging from induced proximity to targeted protein degradation (e.g., PROTACs). While this compound is a relatively simple molecule, it embodies the core principle of bifunctionality. Future research could explore its use as a scaffold for the synthesis of more elaborate chemical biology tools, where one part of the molecule is designed to bind to a specific protein of interest and the other part is designed to recruit other cellular machinery.

Integration into Advanced Materials Science (e.g., Hydrogel Monomers)

The presence of both a hydroxyl group and an amide group in this compound suggests its potential as a monomer for the synthesis of advanced materials, particularly hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, and their properties are highly dependent on the chemical nature of their constituent monomers. nih.gov

The amide functionality is known to participate in hydrogen bonding, which can contribute to the mechanical strength and stability of polymer networks. nih.gov The hydroxyl group, being hydrophilic, would enhance the water-absorbing capacity of a hydrogel. Furthermore, the hydroxyl group provides a reactive site for cross-linking, which is essential for the formation of the hydrogel network.

Research on the closely related compound, N-ethyl-3-hydroxybutanamide, has indicated its potential as a monomer in the synthesis of biodegradable polymers. The ability of this molecule to form hydrogen bonds was suggested to enhance the mechanical properties of the resulting materials, making them suitable for applications in coatings and adhesives. A study focusing on biodegradable polymers incorporated this compound into polymer chains to improve flexibility and thermal stability, with promising characteristics for environmentally friendly packaging solutions.

Given these precedents, this compound could be explored as a monomer or co-monomer in the synthesis of novel hydrogels with tunable properties. By controlling the degree of cross-linking and the incorporation of other monomers, it may be possible to create hydrogels with specific swelling behaviors, mechanical strengths, and biodegradability profiles for a range of applications, including in the biomedical field for tissue engineering and drug delivery.

| Functional Group | Potential Contribution to Hydrogel Properties |

|---|---|

| Amide (-CONH-) | - Inter- and intramolecular hydrogen bonding

|

| Hydroxyl (-OH) | - Hydrophilicity and water absorption

|

| Ethyl (-CH2CH3) | - Introduction of hydrophobicity to modulate swelling

|

Future Perspectives and Emerging Research Avenues in Hydroxybutanamide Chemistry

The field of hydroxybutanamide chemistry, while still emerging, holds considerable promise for a variety of scientific disciplines. The future research directions for compounds like this compound are likely to be multifaceted, building upon the foundational work on related structures.

In the realm of therapeutic development, a key future perspective is the design of more selective and potent enzyme inhibitors based on the hydroxybutanamide scaffold. crunchchemistry.co.uk This will involve detailed structure-activity relationship (SAR) studies to understand how different substituents on the butanamide backbone influence binding affinity and selectivity for specific enzyme targets. crunchchemistry.co.uk The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases beyond cancer, including inflammatory disorders and neurodegenerative diseases where metalloenzymes are implicated.

In chemical biology, an exciting avenue of research will be the development of novel molecular probes and tools based on the hydroxybutanamide structure. This could include the synthesis of photoaffinity labels, biotinylated derivatives, or fluorescently tagged versions of this compound to identify its cellular binding partners and elucidate its mechanism of action. Such tools would be invaluable for dissecting complex biological pathways.

From a materials science perspective, the systematic investigation of this compound as a monomer in polymer synthesis is a logical next step. This would involve exploring its polymerization and copolymerization with various other monomers to create a library of new materials with diverse properties. The development of smart hydrogels that respond to external stimuli, such as pH or temperature, could be a particularly fruitful area of research, with potential applications in controlled drug release and regenerative medicine.

Q & A

Q. What are the standard synthetic routes for N-ethyl-4-hydroxybutanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation reactions between ethylamine and 4-hydroxybutanoic acid derivatives, such as esters or activated intermediates. Key variables include solvent choice (e.g., DMF or THF), temperature (reflux conditions), and catalysts (e.g., HOBt/EDCI for amide bond formation). Optimization strategies:

- Use stoichiometric ratios of 1:1.2 (amine:acid derivative) to minimize side products.

- Monitor reaction progress via TLC (Rf values) or in-situ IR spectroscopy for carbonyl disappearance .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity.

Q. What characterization techniques are essential for verifying the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethyl group integration (δ ~1.1–1.3 ppm for CH3, δ ~3.2–3.4 ppm for CH2-N) and hydroxybutanamide backbone .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]+ at m/z 146.1 (C6H13NO2).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (amide C=O) confirm functional groups .

- Melting Point : Compare with literature values (if available) to assess purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in a cool, dry place away from oxidizers.

- Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

- Methodological Answer : Discrepancies often arise from impurities, solvent effects, or tautomerism. Strategies include:

- Cross-validation : Compare data with structurally analogous compounds (e.g., N-methyl-4-hydroxybutanamide) .

- Solvent standardization : Use deuterated solvents (CDCl3 or DMSO-d6) consistently for NMR .

- Dynamic NMR : Investigate conformational flexibility at variable temperatures if peak splitting occurs.

- Controlled replication : Repeat synthesis and characterization under identical conditions to rule out procedural errors .

Q. What advanced analytical methods (beyond basic spectroscopy) are suitable for studying the degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Track volatile degradation products (e.g., ethylamine or butyrolactone derivatives) under thermal stress .

- High-Performance Liquid Chromatography (HPLC) : Quantify stability in aqueous buffers at different pH levels (e.g., pH 2–9).

- Accelerated Stability Testing : Use controlled humidity/temperature chambers (ICH Q1A guidelines) to model shelf-life degradation .

Q. How can computational chemistry approaches complement experimental data in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide C-N bond to predict hydrolysis susceptibility.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water or ethanol) to understand aggregation behavior.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Application-Oriented Questions

Q. What experimental strategies can be employed to investigate the biochemical interactions of this compound with specific enzyme systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Use spectrophotometric methods to measure activity changes in hydrolases (e.g., amidases) exposed to the compound.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS).

- Fluorescence Quenching : Monitor conformational changes in tryptophan-rich enzymes upon ligand binding .

Data Analysis and Reporting

Q. How should researchers address conflicting results in studies exploring the solubility profile of this compound across solvents?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in a standardized solvent series (e.g., water, ethanol, DMSO, hexane) at 25°C.

- Triplicate measurements : Report mean values with standard deviations to assess reproducibility.

- Contradiction analysis : Compare with literature using analogous compounds (e.g., N-propyl variants) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.